Citronellyl butyrate Citronellyl butyrate Citronellyl butyrate, also known as E275 or fema 2312, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Citronellyl butyrate is considered to be a practically insoluble (in water) and relatively neutral molecule. Citronellyl butyrate has been primarily detected in urine. Within the cell, citronellyl butyrate is primarily located in the membrane (predicted from logP) and cytoplasm. Citronellyl butyrate is a sweet, floral, and fruity tasting compound that can be found in citrus, fruits, garden tomato, and herbs and spices. This makes citronellyl butyrate a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 141-16-2
VCID: VC21022643
InChI: InChI=1S/C14H26O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,13H,5-7,9-11H2,1-4H3
SMILES: CCCC(=O)OCCC(C)CCC=C(C)C
Molecular Formula: C14H26O2
Molecular Weight: 226.35 g/mol

Citronellyl butyrate

CAS No.: 141-16-2

Cat. No.: VC21022643

Molecular Formula: C14H26O2

Molecular Weight: 226.35 g/mol

* For research use only. Not for human or veterinary use.

Citronellyl butyrate - 141-16-2

Specification

Description Citronellyl butyrate, also known as E275 or fema 2312, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Citronellyl butyrate is considered to be a practically insoluble (in water) and relatively neutral molecule. Citronellyl butyrate has been primarily detected in urine. Within the cell, citronellyl butyrate is primarily located in the membrane (predicted from logP) and cytoplasm. Citronellyl butyrate is a sweet, floral, and fruity tasting compound that can be found in citrus, fruits, garden tomato, and herbs and spices. This makes citronellyl butyrate a potential biomarker for the consumption of these food products.
CAS No. 141-16-2
Molecular Formula C14H26O2
Molecular Weight 226.35 g/mol
IUPAC Name 3,7-dimethyloct-6-enyl butanoate
Standard InChI InChI=1S/C14H26O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,13H,5-7,9-11H2,1-4H3
Standard InChI Key XQPZQXTWYZAXAK-UHFFFAOYSA-N
SMILES CCCC(=O)OCCC(C)CCC=C(C)C
Canonical SMILES CCCC(=O)OCCC(C)CCC=C(C)C

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